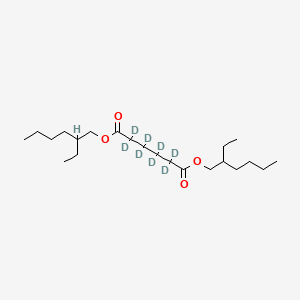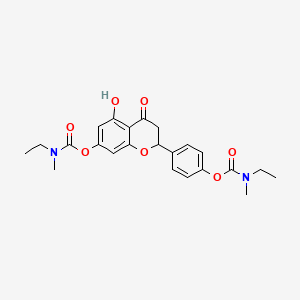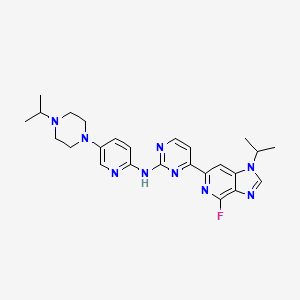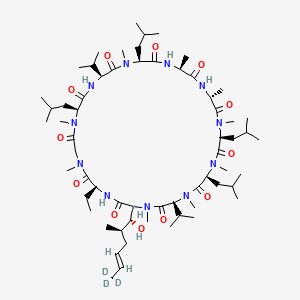
Lettowienolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lettowienolide is a geranylbenzoquinonoid compound known for its mild in vitro activity against the Plasmodium falciparum malaria parasite . This compound is derived from the fruits of Lettowianthus stellatus and belongs to the class of quinones and phenols . It has a molecular formula of C18H22O3 and a molecular weight of 286.37 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lettowienolide can be synthesized through various organic synthesis methods. One common approach involves the use of geranylbenzoquinone as a starting material, which undergoes a series of reactions including oxidation and cyclization to form the final product . The reaction conditions typically involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, and DMSO .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Lettowienolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinonoid derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinonoid and hydroquinone derivatives, which have different biological and chemical properties .
Aplicaciones Científicas De Investigación
Lettowienolide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying quinonoid chemistry and reaction mechanisms.
Biology: Investigated for its biological activity against malaria parasites and other pathogens.
Medicine: Explored for its potential as an antimalarial agent and its effects on other diseases.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of Lettowienolide involves its interaction with molecular targets in the malaria parasite. It inhibits the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways, leading to its death . The specific molecular targets and pathways involved are still under investigation, but it is believed to affect the parasite’s redox balance and energy production .
Comparación Con Compuestos Similares
Lettowienolide is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Quinidine: Another quinonoid compound with antimalarial properties.
Acridine Orange: A phenolic compound used as an antimalarial agent.
Nuciferine: A natural product with similar biological activity.
These compounds share some structural similarities with this compound but differ in their specific chemical properties and biological activities .
Propiedades
Fórmula molecular |
C18H22O3 |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
7-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hydroxy-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C18H22O3/c1-12(2)5-4-6-13(3)7-8-14-9-16(19)10-15-11-17(20)21-18(14)15/h5,7,9-10,19H,4,6,8,11H2,1-3H3/b13-7+ |
Clave InChI |
BQSTWVNVLQVIEE-NTUHNPAUSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC1=CC(=CC2=C1OC(=O)C2)O)/C)C |
SMILES canónico |
CC(=CCCC(=CCC1=CC(=CC2=C1OC(=O)C2)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


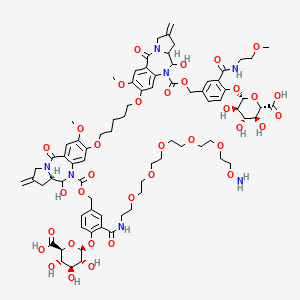

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406079.png)
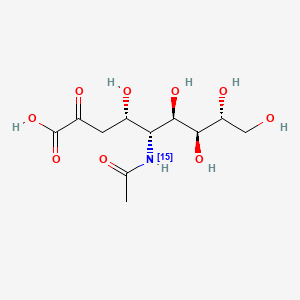
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B12406096.png)
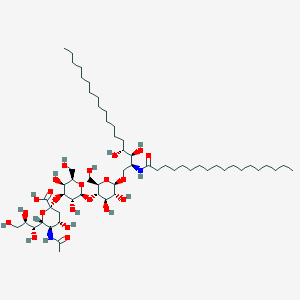
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12406107.png)
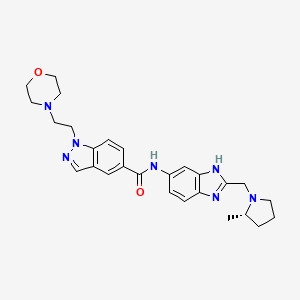
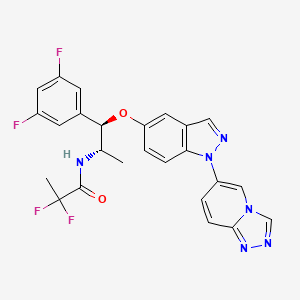
![3-[[(2R,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile](/img/structure/B12406127.png)
